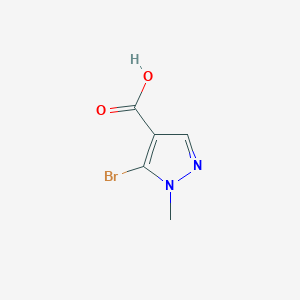

5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWNBNRLTJOGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601248201 | |

| Record name | 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54367-67-8 | |

| Record name | 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54367-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601248201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyrazole core functionalized with a bromine atom, a methyl group, and a carboxylic acid, provides a unique combination of reactivity and physicochemical properties. This guide offers a comprehensive overview of its chemical characteristics, synthesis, and key applications, with a focus on its utility in the development of novel therapeutic agents and other advanced materials. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, making this scaffold a valuable starting point for drug discovery programs.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 54367-67-8 | Internal Database |

| Molecular Formula | C₅H₅BrN₂O₂ | PubChem |

| Molecular Weight | 205.01 g/mol | PubChem[2] |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO (predicted) | --- |

| pKa | Not available | --- |

Synthesis and Purification

The most common and practical laboratory synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 105486-72-4). This precursor is commercially available and can be efficiently converted to the desired carboxylic acid under basic conditions.

Experimental Protocol: Hydrolysis of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from established procedures for the hydrolysis of similar pyrazole esters.[3]

Materials:

-

Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate

-

Ethanol

-

10% Sodium hydroxide (NaOH) solution

-

2N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, for room temperature reaction)

-

Separatory funnel

-

Rotary evaporator

-

pH paper or meter

Procedure:

-

Dissolution: In a round-bottom flask, dissolve ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol.

-

Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (excess, e.g., 2-3 eq) to the flask.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

The remaining aqueous solution can be washed with ethyl acetate to remove any unreacted starting material.

-

Carefully acidify the aqueous phase to a pH of approximately 2-3 with 2N hydrochloric acid. A white precipitate of this compound should form.

-

-

Extraction and Drying:

-

Extract the product from the acidified aqueous solution with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

-

Isolation:

-

Filter off the drying agent.

-

Remove the ethyl acetate under reduced pressure to yield the crude this compound as a solid.

-

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product with high purity.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

-COOH Proton: A broad singlet is expected in the downfield region, typically between 10-13 ppm.[4]

-

Pyrazole Ring Proton: A singlet for the C3-H proton is anticipated, likely in the aromatic region (around 7.5-8.5 ppm).

-

N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group is expected further upfield, generally in the range of 3.8-4.2 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-COOH): A signal in the range of 160-170 ppm.

-

Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring. The C5 carbon bearing the bromine atom would be expected at a lower field compared to the C3 and C4 carbons.

-

N-Methyl Carbon: A signal in the upfield region, typically around 35-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches (Pyrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the lower frequency region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M+): A peak at m/z 204 and an M+2 peak at m/z 206 of similar intensity, which is characteristic of a compound containing one bromine atom.

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[5]

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the bromine atom and the carboxylic acid functional group, making it a valuable intermediate for the synthesis of more complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the pyrazole ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, providing a powerful tool for generating libraries of novel compounds for biological screening.

General Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This is a general protocol that would require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/water, Toluene/water)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk tube or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 eq).

-

Degassing: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the degassed solvent system.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered, and the product is extracted and purified by column chromatography.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Other Reactions

The carboxylic acid group can undergo standard transformations, such as esterification and amidation, to introduce further diversity into the molecular scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a key building block in the synthesis of a variety of biologically active molecules. The pyrazole core is a common feature in many approved drugs and clinical candidates. The ability to functionalize the 5-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting a wide range of diseases. For instance, pyrazole derivatives have been investigated as inhibitors of various enzymes and receptors implicated in cancer, inflammation, and infectious diseases.[1]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is recommended to:

-

Work in a well-ventilated fume hood.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust platform for the generation of diverse molecular libraries. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers and scientists working with this important chemical entity.

References

- 1. Buy 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid [smolecule.com]

- 2. 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 56850538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Abstract

This technical guide provides an in-depth framework for the spectroscopic analysis and structural elucidation of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical principles and practical methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established spectroscopic principles, this guide serves as a robust reference for the unambiguous identification and characterization of the target molecule, ensuring scientific integrity and reproducibility in research and development settings.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole scaffold is a cornerstone in the development of a wide array of pharmaceutical and agrochemical agents, valued for its diverse biological activities. As a functionalized building block, this compound offers multiple reaction sites for further chemical modification, making it a valuable intermediate in organic synthesis.[1] Accurate structural confirmation is paramount to ensuring the validity of subsequent research. This guide establishes a comprehensive, multi-technique spectroscopic protocol to provide unequivocal structural verification.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is understanding the molecule's basic properties. The structure consists of a pyrazole ring substituted with a bromine atom at the C5 position, a methyl group at the N1 position, and a carboxylic acid group at the C4 position.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O₂ | PubChem[2] |

| Molecular Weight | ~205.01 g/mol | PubChem[3] |

| Monoisotopic Mass | 203.95344 Da | PubChem[2][3] |

| Chemical Structure | CN1C(=C(C=N1)C(=O)O)Br | PubChem[2] |

Integrated Spectroscopic Workflow

A robust structural elucidation relies not on a single technique, but on the convergence of data from multiple orthogonal methods. The workflow below illustrates the logical progression from sample preparation to final structural confirmation, where each technique provides a unique piece of the structural puzzle.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Principle of NMR

NMR exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The exact frequency (chemical shift) is highly sensitive to the local electronic environment, providing information about the connectivity and structure of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expertise & Experience: DMSO-d₆ is the solvent of choice. Unlike D₂O, it does not readily exchange with the acidic carboxylic acid proton, allowing for its observation in the ¹H NMR spectrum. Its high boiling point also ensures sample stability.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typically, 16-32 scans are sufficient for a sample of this concentration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Data and Interpretation

The structure of this compound suggests three distinct signals in the ¹H NMR spectrum:

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the range of 11.0-13.0 ppm .[4] This significant downfield shift is characteristic of a highly deshielded acidic proton.

-

Pyrazole Ring Proton (C3-H): A sharp singlet is expected in the aromatic region, likely around 7.5-8.5 ppm . Its singlet multiplicity is due to the absence of adjacent protons.

-

N-Methyl Protons (N-CH₃): A sharp singlet is expected around 3.8-4.2 ppm . The chemical shift is influenced by the attachment to the nitrogen atom within the heterocyclic ring system.

Predicted ¹³C NMR Data and Interpretation

The molecule has five non-equivalent carbon atoms, which should result in five distinct signals in the proton-decoupled ¹³C NMR spectrum:

-

Carbonyl Carbon (-COOH): Expected in the range of 160-170 ppm .

-

Pyrazole Ring Carbons (C3, C4, C5): Three signals are expected in the heterocyclic/aromatic region (~100-150 ppm). The carbon bearing the bromine (C5) will be significantly influenced by the halogen's electronic effects.

-

N-Methyl Carbon (N-CH₃): Expected in the aliphatic region, likely around 35-40 ppm .

NMR Data Summary (Predicted)

| Signal Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| -COOH | 11.0 - 13.0 | Broad Singlet | 160 - 170 |

| C3-H | 7.5 - 8.5 | Singlet | ~130 - 145 |

| N-CH₃ | 3.8 - 4.2 | Singlet | 35 - 40 |

| C4 (pyrazole) | - | - | ~105 - 120 |

| C5 (pyrazole) | - | - | ~135 - 150 |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.

Principle of IR

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[5] Specific bonds and functional groups absorb at characteristic frequencies, allowing for their identification.

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum provides direct evidence for the key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹ .[4][6] This characteristic broadness is due to hydrogen bonding between carboxylic acid dimers.

-

C-H Stretches:

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected in the range of 1690-1760 cm⁻¹ .[4][6] Its position confirms the presence of the carbonyl group.

-

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of peaks corresponding to C-O stretching, C-N stretching, and C-C in-ring vibrations. A C-Br stretch is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

IR Data Summary (Expected)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2500 - 3300 | O-H stretch (acid) | Strong, Very Broad |

| ~3100 | =C-H stretch | Weak-Medium |

| ~2950 | -C-H stretch | Medium |

| 1690 - 1760 | C=O stretch (acid) | Strong, Sharp |

| 1210 - 1320 | C-O stretch | Medium |

Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental formula of a compound.

Principle of MS

MS ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the m/z to several decimal places, allowing for the calculation of an unambiguous elemental formula.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

LC Separation: Inject the sample into a Liquid Chromatography (LC) system (e.g., using a C18 column) to purify the analyte before it enters the mass spectrometer.

-

Ionization: Utilize Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids. Run in both positive and negative ion modes.

-

Trustworthiness: ESI is chosen because it minimizes fragmentation, ensuring a strong signal for the molecular ion or its adducts.

-

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

Expected Data and Interpretation

-

Molecular Ion Peak & Bromine Isotope Pattern: The most critical feature will be the presence of a pair of peaks of nearly equal intensity separated by 2 Da. This is the unmistakable signature of a compound containing one bromine atom (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br). The monoisotopic mass (using ⁷⁹Br) is 203.95344 Da.[3]

-

Positive Ion Mode ([M+H]⁺): Expect to see a doublet at m/z 204.9607 and 206.9587 . Predicted data supports the formation of this adduct.[2]

-

Negative Ion Mode ([M-H]⁻): Expect to see a doublet at m/z 202.9462 and 204.9442 . This is often a very clean signal for carboxylic acids.[2]

-

High-Resolution Data: HRMS data will allow for the confirmation of the elemental formula C₅H₅BrN₂O₂.

MS Data Summary (Predicted)

| Ion Adduct | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Mode |

| [M-H]⁻ | 202.9462 | 204.9442 | ESI- |

| [M+H]⁺ | 204.9607 | 206.9587 | ESI+ |

| [M+Na]⁺ | 226.9427 | 228.9407 | ESI+ |

Integrated Analysis for Structural Confirmation

No single technique is sufficient for full characterization. The final structure is confirmed by logically integrating all spectroscopic data, as illustrated below.

Caption: Convergence of evidence for structural elucidation.

Conclusion

The structural identity of this compound can be confidently established through a coordinated application of NMR, IR, and MS techniques. The key identifying features are: the characteristic bromine isotope pattern in the mass spectrum confirming the elemental formula; the definitive O-H and C=O stretching vibrations in the IR spectrum confirming the carboxylic acid moiety; and the unique set of signals in the ¹H and ¹³C NMR spectra defining the precise connectivity of the pyrazole core and its substituents. This guide provides the necessary framework for researchers to reliably and reproducibly verify the structure of this important chemical building block.

References

- 1. Page loading... [guidechem.com]

- 2. PubChemLite - this compound (C5H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 56850538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to 5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid (CAS No. 54367-67-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Pyrazole Building Block

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone heterocyclic motif. Its unique electronic properties and conformational rigidity have cemented its role in the design of targeted therapeutics. Within this esteemed class of compounds, 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid emerges as a particularly strategic synthetic intermediate. Its dual-functional nature—a reactive bromine atom poised for cross-coupling and a carboxylic acid ready for amidation or esterification—offers a powerful and versatile platform for library synthesis and lead optimization in drug discovery.

This technical guide provides an in-depth perspective on the core attributes of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. The protocols and insights herein are curated to empower researchers to leverage this molecule's full potential with scientific rigor and an understanding of its underlying chemical principles.

Core Physicochemical & Structural Data

A compound's utility is fundamentally governed by its physical and chemical properties. The data for this compound (CAS No. 54367-67-8) is summarized below.

| Property | Value | Source |

| CAS Number | 54367-67-8 | [1][2][3][4] |

| Molecular Formula | C₅H₅BrN₂O₂ | |

| Molecular Weight | 205.01 g/mol | |

| IUPAC Name | This compound | |

| MDL Number | MFCD22052492 |

Synthesis Pathway: From Ester Precursor to Final Acid

The most direct and industrially relevant synthesis of this compound is achieved through the hydrolysis of its corresponding ethyl ester, ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. This transformation is a foundational reaction in organic chemistry, yet its successful execution relies on a precise understanding of the underlying mechanism to ensure high yield and purity.

Causality Behind the Method: Base-Mediated Ester Hydrolysis

The selection of base-mediated hydrolysis, typically using sodium hydroxide (NaOH), is deliberate. The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the ethoxide (EtO⁻) leaving group. The resulting carboxylate is then protonated in an acidic workup step to yield the final carboxylic acid. This method is favored for its high efficiency and the relative ease of purification, as the product can be precipitated from the aqueous solution by acidification.

Caption: Workflow for the hydrolysis of the ethyl ester precursor.

Self-Validating Experimental Protocol: Ester Hydrolysis

This protocol is designed to be self-validating, with clear checkpoints for reaction completion and product isolation.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate in a suitable solvent mixture, such as ethanol or tetrahydrofuran (THF), to ensure homogeneity.[5]

-

Base Addition: Prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution to the ester solution. A typical stoichiometry involves using 1.5 to 2.0 molar equivalents of NaOH to ensure complete reaction.[6]

-

Reaction Monitoring: Heat the mixture to a gentle reflux (approximately 60-80 °C) or stir at room temperature.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible. This provides a clear, verifiable endpoint.

-

Solvent Removal & Dilution: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvent (ethanol or THF) under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with water.

-

Purification (Extraction): Wash the aqueous solution with a non-polar organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

-

Product Precipitation (Acidification): Cool the aqueous phase in an ice bath. Slowly add a 2N hydrochloric acid (HCl) solution while stirring vigorously until the pH of the solution becomes acidic (pH ~2-3).[6] The target carboxylic acid, being less soluble in acidic water, will precipitate as a solid. This visual confirmation of product formation is a key validation step.

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. Dry the product under vacuum to a constant weight. The purity can be confirmed by NMR and LC-MS analysis.

Applications in Drug Discovery & Synthesis: A Bifunctional Linchpin

The true value of this compound lies in its capacity as a bifunctional building block. The distinct reactivity of its two functional groups can be selectively addressed to construct complex molecular architectures, a critical requirement in modern drug design.[7]

-

The Bromine Handle (C5 Position): The bromine atom is an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions. This enables the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, which is fundamental for exploring the structure-activity relationship (SAR) of a potential drug candidate. Reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig couplings are routinely and effectively employed at this position.[7]

-

The Carboxylic Acid Handle (C4 Position): The carboxylic acid moiety serves as a versatile anchor for forming amide or ester linkages. Amide bond formation is arguably the most common reaction in medicinal chemistry, used to connect molecular fragments and mimic peptide bonds. This allows for the facile introduction of various amine-containing side chains, which can modulate solubility, cell permeability, and target engagement.[7]

Caption: The dual reactivity pathways of the title compound.

Safety, Handling, and Storage: A Trustworthy Protocol

While a specific Safety Data Sheet (SDS) for 54367-67-8 is not universally available, data from closely related bromo-pyrazole carboxylic acid derivatives provides a reliable framework for safe handling.[8][9]

-

Hazard Classification: Compounds in this class are generally classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and can cause skin and eye irritation.[9][10][11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[10]

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust formation is likely, a respirator may be necessary.[12]

-

-

First Aid Measures:

-

Ingestion: If swallowed, rinse mouth with water. Call a POISON CENTER or physician if you feel unwell. Do not induce vomiting.[9][10]

-

Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

By adhering to these protocols, researchers can ensure a safe and effective experimental environment, building a foundation of trustworthiness in their laboratory practices.

References

- 1. chemwhat.com [chemwhat.com]

- 2. 54367-67-8|this compound|BLD Pharm [bldpharm.com]

- 3. aaronchem.com [aaronchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 9. fishersci.at [fishersci.at]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. echemi.com [echemi.com]

Unlocking the Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid derivatives exhibit an even broader spectrum of biological activities, positioning them as highly promising candidates for drug discovery and development.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the significant biological activities of pyrazole carboxylic acid derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrazole carboxylic acid derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[6][7][8] Their mechanisms of action are often centered on the inhibition of key proteins that drive cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Inhibition of Protein Kinases

A primary mechanism by which pyrazole carboxylic acid derivatives exert their anticancer effects is through the inhibition of protein kinases.[9][10][11] These enzymes play a crucial role in signal transduction pathways that are frequently dysregulated in cancer.

-

Tyrosine Kinase Inhibition: Many pyrazole derivatives have been designed as potent inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] By blocking the ATP-binding site of these kinases, they can halt downstream signaling cascades responsible for cell growth, proliferation, and the formation of new blood vessels that supply tumors.

-

Cyclin-Dependent Kinase (CDK) Inhibition: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Pyrazole carboxylic acid derivatives have been shown to inhibit CDKs, the engines that drive the cell cycle, leading to cell cycle arrest and preventing cancer cells from dividing.[7]

-

Other Kinase Targets: The versatility of the pyrazole scaffold allows for the targeting of a range of other kinases implicated in cancer, including Aurora kinases and PI3K.[6][7]

Diagram: Generalized Kinase Inhibition by Pyrazole Carboxylic Acid Derivatives

Caption: Pyrazole derivatives block signaling pathways that drive cancer cell growth.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole carboxylic acid derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring and the phenyl groups often attached to it.[12][13][14]

-

Substituents on Phenyl Rings: The introduction of electron-withdrawing or electron-donating groups on the phenyl rings can influence the binding affinity of the molecule to the target kinase.

-

Modifications of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides or esters can alter the pharmacokinetic properties of the compounds, such as cell permeability and metabolic stability.[9][10]

-

Heterocyclic Ring Fusions: Fusing other heterocyclic rings to the pyrazole core can create novel chemical entities with enhanced and selective anticancer activity.

Quantitative Data: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 | [6] |

| Pyrazolo[3,4-d]pyrimidine Derivative | HepG2 (Liver) | 2 | [6] |

| 3,4-Diaryl Pyrazole Derivative | Various | 0.00006 - 0.00025 | [6] |

| Pyrazole-linked Thiourea Derivative | Various | Potent CDK2 inhibitors | [7] |

| Pyrazole Carboxamide Derivative | HCT-116 (Colon) | 1.1 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Pyrazole carboxylic acid derivatives have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.[2][8][15][16][17]

Mechanism of Action: Diverse Modes of Attack

The antimicrobial mechanisms of pyrazole carboxylic acid derivatives are varied and can involve:

-

Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[16]

-

Disruption of DNA Replication: These compounds can inhibit enzymes essential for bacterial DNA replication, such as DNA gyrase and topoisomerase IV, thereby preventing bacterial proliferation.[16]

-

Inhibition of Protein Synthesis: Pyrazole derivatives may also target bacterial ribosomes, interfering with protein synthesis and leading to cell death.[16]

-

Antifungal Activity: In fungi, these derivatives can inhibit enzymes involved in ergosterol biosynthesis, a key component of the fungal cell membrane, leading to membrane disruption and fungal cell death.[15][18]

Diagram: Antimicrobial Mechanisms of Pyrazole Carboxylic Acid Derivatives

References

- 1. Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 12. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

The Pyrazole Core: A Historical and Synthetic Journey from Serendipitous Discovery to Privileged Scaffold

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in modern chemistry. Its journey from an unexpected laboratory synthesis in the late 19th century to its current status as a "privileged scaffold" in drug discovery is a testament to its versatile chemistry and profound biological activity. This guide provides an in-depth exploration of the discovery and history of pyrazole-based compounds. We will delve into the pioneering work of Ludwig Knorr, the evolution of synthetic methodologies, and the subsequent explosion of applications that have yielded blockbuster pharmaceuticals, critical agrochemicals, and important industrial materials. This document is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also the causal logic behind key experimental advancements and detailed protocols that underscore the enduring legacy of this remarkable heterocycle.

Part 1: The Genesis of a Heterocycle: Discovery and Early Synthesis

The story of pyrazole-based compounds begins not with the parent heterocycle, but with one of its derivatives, born from the burgeoning synthetic chemistry landscape of the 1880s. German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, unexpectedly created a new class of compounds that would revolutionize medicine.[1]

The Landmark Discovery of Antipyrine

In the early 1880s, Knorr's work led to the synthesis of a pyrazolone derivative he named antipyrine.[2][3] Patented in 1883, antipyrine (also known as phenazone) was one of the world's first synthetic drugs and quickly became a widely used analgesic (pain reducer) and antipyretic (fever reducer).[4][5] Its creation marked a pivotal moment, demonstrating that potent therapeutic agents could be constructed in the laboratory, shifting the paradigm away from sole reliance on natural products.[2][4] The therapeutic action of antipyrine was later understood to be linked to its inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins—key mediators of pain and inflammation.[5] This discovery laid the groundwork for a new era of synthetic pharmaceutical development.

The Foundational Knorr Pyrazole Synthesis

The chemical reaction that underpinned Knorr's discovery is now a cornerstone of heterocyclic chemistry: the Knorr Pyrazole Synthesis . This versatile and robust method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone, to form the pyrazole or pyrazolone ring.[6][7][8] The high reactivity of the hydrazine and the stability of the resulting aromatic pyrazole ring typically lead to rapid reactions and high yields.[6]

The general mechanism proceeds through the initial formation of a hydrazone via condensation at one carbonyl group, followed by an intramolecular cyclization and dehydration to furnish the final heterocyclic ring.[9] This straightforward approach opened the door for the synthesis of a vast library of substituted pyrazoles.

References

- 1. books.rsc.org [books.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Antipyrine | drug | Britannica [britannica.com]

- 4. Phenazone - Wikipedia [en.wikipedia.org]

- 5. What is Antipyrine used for? [synapse.patsnap.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

The Strategic Role of Brominated Pyrazoles in Medicinal Chemistry: A Technical Guide

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its versatile structure is found in a wide array of pharmaceuticals, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the antipsychotic CDPPB.[1] The remarkable pharmacological potential of the pyrazole scaffold is due to its ability to act as a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and serve as a bioisosteric replacement for other aromatic systems like benzene, often leading to improved physicochemical properties.[4]

Within the vast chemical space of pyrazole derivatives, halogenation, and particularly bromination, has emerged as a powerful strategy for fine-tuning molecular properties to optimize drug candidates. The incorporation of a bromine atom onto the pyrazole ring is not a trivial modification; it is a deliberate tactic to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the multifaceted role of brominated pyrazoles in modern drug discovery, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR).

The Physicochemical Impact of Bromination

The strategic placement of a bromine atom on a pyrazole scaffold imparts several critical physicochemical changes that can be exploited by medicinal chemists.

-

Lipophilicity and Permeability : Bromine is a lipophilic atom. Its introduction generally increases the overall lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a crucial factor for oral bioavailability and reaching intracellular targets. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.

-

Metabolic Stability : The carbon-bromine (C-Br) bond is strong and can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. By strategically placing a bromine atom on a metabolically vulnerable position of the pyrazole ring or its substituents, chemists can significantly increase the metabolic stability and half-life of a drug candidate.[5][6]

-

Halogen Bonding : Bromine, as a heavier halogen, can participate in a highly directional, non-covalent interaction known as halogen bonding.[7][8] This occurs when the electropositive region on the outer surface of the bromine atom (the σ-hole) interacts with an electron-rich atom like oxygen or nitrogen in a biological target, such as an amino acid residue in an enzyme's active site.[7] This specific interaction can significantly enhance binding affinity and selectivity.[7] For example, studies on serine protease inhibitors have shown that bromine-mediated halogen bonds can be a key strategy for improving potency.[7]

Visualizing Halogen Bonding

The diagram below illustrates the principle of a halogen bond between a brominated pyrazole and a protein's carbonyl group, a common hydrogen bond acceptor.

Caption: Halogen bond between a brominated pyrazole and a carbonyl oxygen.

Synthesis of Brominated Pyrazoles

The synthesis of brominated pyrazoles with high regioselectivity is a critical step in their development as drug candidates. Several methods are employed, with the choice depending on the desired substitution pattern and the nature of the starting materials.

Direct Bromination of Pyrazoles

One of the most common methods is the direct electrophilic bromination of a pre-formed pyrazole ring.[9] The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack.

-

Brominating Agents : A variety of brominating agents can be used, including elemental bromine (Br₂), N-Bromosuccinimide (NBS), and N-Bromosaccharin (NBSac).[9] NBS and NBSac are often preferred as they are solid, easier to handle, and can lead to more selective reactions compared to liquid bromine.[9][10]

One-Pot Synthesis and Bromination

More efficient "one-pot" procedures have been developed where the pyrazole ring is formed and brominated in a single synthetic sequence without isolating the intermediate.[9][10] This approach is highly valued in drug discovery for its efficiency and reduced waste.

Experimental Protocol: One-Pot Regioselective Synthesis of 4-Bromopyrazoles

This protocol is adapted from a solvent-free method utilizing N-bromosaccharin and a solid acid catalyst.[9][10]

-

Preparation : In a mortar, thoroughly grind the 1,3-diketone (1 mmol), an arylhydrazine (1 mmol), and silica gel-supported sulfuric acid (H₂SO₄/SiO₂, 0.01 g).

-

Addition of Brominating Agent : To the ground mixture, add N-bromosaccharin (1.1 mmol) and continue to grind the mixture at room temperature.

-

Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes.

-

Work-up : Upon completion, add ethyl acetate (20 mL) to the reaction mixture and filter to remove the catalyst and saccharin byproduct.

-

Purification : Wash the filtrate with a saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure 4-bromopyrazole derivative.

Cycloaddition Reactions

Another elegant strategy involves the [3+2] cycloaddition of bromo-substituted building blocks. For instance, 1,3-dipolar cycloaddition reactions between sydnones and 2-aryl-1,1-dibromo-1-alkenes can yield 1,3-diaryl-4-bromo-1H-pyrazoles directly.[11]

General Synthetic Workflow

The overall process from synthesis to evaluation follows a logical progression, as depicted below.

Caption: General workflow for synthesis and evaluation of brominated pyrazoles.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Brominated pyrazoles have demonstrated significant potential across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[12] The bromine atom is often crucial for achieving the desired biological activity.

Case Study: Pyrazoline-based Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine oxidase B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's. Studies on halogenated pyrazolines have provided clear SAR insights.

In one study, a series of pyrazoline analogs were synthesized and tested for MAO-B inhibition.[13][14] The results demonstrated a clear trend for halogen substitutions on a phenyl ring at the 5-position of the pyrazoline core.

| Compound ID | 5-Position Phenyl Substituent (X) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

| EH1 | -H | > 10 | - |

| EH6 | -Cl | 0.187 | > 55.8 |

| EH8 | -Br | 4.31 | > 2.3 |

| EH7 | -F | 0.063 | 133.0 |

| Data sourced from Jang et al., 2021.[13][14] |

The data shows that halogenation is critical for potent MAO-B inhibition, with the unsubstituted compound (EH1) being inactive.[13][14] While the fluorine-substituted analog (EH7) was the most potent in this specific series, the bromo-substituted compound (EH8) still demonstrated significant activity compared to the parent compound, highlighting the positive contribution of the bromine atom.[13][14] Such studies are crucial for understanding how different halogens can fine-tune the interaction with the target enzyme.

Role in Kinase Inhibition

The pyrazole scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy.[6][15] Bromine atoms can be used to occupy specific hydrophobic pockets or form halogen bonds within the ATP-binding site of kinases, leading to enhanced potency and selectivity. For example, in the development of FLT3 inhibitors for acute myeloid leukemia, pyrazole-based compounds showed that substituents on the pyrazole ring are critical for activity, with the bromine atom often used to probe interactions and block metabolism.[6]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

A successful drug must not only be potent but also possess favorable ADMET properties. Bromination can significantly influence this profile.

-

Absorption and Distribution : As mentioned, the increased lipophilicity from bromine can improve absorption and distribution, but it must be optimized to avoid issues like poor solubility or non-specific binding. In silico tools are often used to predict properties like Caco-2 permeability and plasma protein binding for brominated pyrazoles.[16][17]

-

Metabolism : A key application of bromination is to enhance metabolic stability.[5][18][19] By replacing a hydrogen atom with a bromine atom at a site prone to hydroxylation, the metabolic pathway is blocked, increasing the compound's half-life. For instance, replacing an ester moiety with a more stable bioisostere in pyrazole derivatives has been shown to yield modulators with high metabolic stability.[18][19]

-

Toxicity : While beneficial, the introduction of bromine must be carefully evaluated for potential toxicity. Some organobromine compounds can be metabolized to reactive intermediates. Therefore, comprehensive toxicity profiling, including assessments for mutagenicity (e.g., Ames test) and hepatotoxicity, is a mandatory step in the development of any brominated pyrazole drug candidate.[20][21]

Future Directions and Conclusion

The strategic incorporation of bromine into pyrazole-based scaffolds continues to be a highly valuable tool in medicinal chemistry. The ability of bromine to modulate lipophilicity, block metabolic sites, and participate in halogen bonding provides a powerful triad of properties for optimizing drug candidates.

Future research will likely focus on:

-

Novel Synthetic Methods : Developing even more efficient and regioselective methods for pyrazole bromination, potentially using photocatalysis or flow chemistry.[11]

-

Advanced Halogen Bonding Studies : Utilizing high-resolution structural biology and computational modeling to more precisely design halogen bonds for enhanced target affinity and selectivity.

-

Multi-target Ligands : Leveraging the versatility of the brominated pyrazole scaffold to design ligands that can modulate multiple targets simultaneously for complex diseases.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. scielo.org.mx [scielo.org.mx]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

- 18. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research.uniupo.it [research.uniupo.it]

- 20. researchgate.net [researchgate.net]

- 21. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid safety and handling

An In-Depth Technical Guide to the Safe Handling of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of the safety protocols and handling procedures for this compound. As a key structural motif in modern medicinal chemistry, understanding its properties is paramount for ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, empowering researchers to make informed safety decisions.

Compound Significance and Application Context

This compound is a heterocyclic organic compound valued as a versatile synthetic intermediate in the field of drug discovery and development.[1][2] Its structure is particularly strategic; the bromine atom at the 4-position serves as a reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of molecular complexity.[2] Simultaneously, the carboxylic acid group provides a site for derivatization into amides, esters, and other functional groups.[2] This dual functionality makes it a valuable building block for constructing libraries of novel compounds for biological screening, particularly in the development of potential anticancer and anti-inflammatory therapeutics.[1][3]

Hazard Identification and Comprehensive Risk Assessment

Based on available data for compounds like 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, the following GHS classifications should be assumed as a baseline for risk mitigation.[4]

| Hazard Class | GHS Category | Hazard Statement | Causality and Implication for Researchers |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Accidental ingestion could lead to acute illness. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the solid or solutions can cause localized redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves.[4][5] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | The compound, particularly as a fine dust, can cause significant and potentially painful eye irritation upon contact. Mandates the use of sealed safety goggles.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract, leading to coughing or shortness of breath. This is the primary driver for using engineering controls like fume hoods.[4][5] |

Signal Word: Warning [4]

Hierarchy of Controls: From Engineering to PPE

A systematic approach to minimizing exposure is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of preference.

Caption: Hierarchy of Controls for handling hazardous chemicals.

Engineering Controls

The primary defense against exposure is to handle the compound within a properly functioning chemical fume hood.[5] This is non-negotiable, particularly when handling the solid powder, to prevent inhalation of dust and to contain any potential spills.[6] Ensure that the fume hood has a certified face velocity, typically 80-120 feet per minute. Work at least 6 inches inside the sash to ensure effective containment.

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be worn at all times when handling the compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7] A face shield may be required for larger quantities or when there is a significant splash risk.

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves such as nitrile. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.[8]

-

Lab Coat: A full-length laboratory coat, buttoned, is mandatory to protect skin and clothing.

-

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][7]

Standard Operating Procedures: Handling, Storage, and Disposal

Adherence to standardized protocols is the foundation of a safe laboratory environment.

Protocol for Weighing and Handling Solid Compound

-

Preparation: Don appropriate PPE before entering the designated handling area. Ensure the chemical fume hood is on and functioning correctly.

-

Staging: Place a weigh boat, spatula, and the sealed container of this compound onto the analytical balance inside the fume hood.

-

Taring: Tare the balance with the empty weigh boat.

-

Dispensing: Slowly open the compound's container. Using the spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid any sudden movements that could generate dust.

-

Sealing: Immediately and securely close the primary container.

-

Cleanup: Gently wipe the spatula and any surrounding surfaces within the fume hood with a damp cloth or towel to remove any residual dust. Dispose of this cleaning material as hazardous waste.

-

Transport: If the weighed compound needs to be moved, place it in a secondary, sealed, and labeled container for transport within the lab.

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[7] Recommended storage temperatures are often room temperature or refrigerated (2-8°C) for long-term stability.[9]

-

Location: Store in a designated cabinet for chemical reagents, away from incompatible materials.

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and amines.[6]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

| Do | Do Not |

| Collect all solid waste and contaminated materials (gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container. | Pour any waste down the drain or dispose of it in regular trash.[7][8] |

| Arrange for disposal through a licensed chemical destruction plant or a certified hazardous waste management company.[7] | Contaminate water, foodstuffs, or feed with waste material.[7] |

| Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste. | Leave waste containers open or improperly labeled. |

Emergency Response and First Aid

Rapid and correct response to an exposure or spill is critical.

Caption: General workflow for responding to a minor chemical spill.

Accidental Release Measures

For a minor spill (a few grams) inside a fume hood:

-

Containment: Ensure the spill is contained within the fume hood.

-

Cleanup: Gently sweep up the solid material and place it into a labeled container for hazardous waste disposal.[6] Avoid any actions that create dust.

-

Decontamination: Wipe the area with a cloth dampened with soap and water, followed by a solvent rinse if necessary. Collect all cleaning materials as hazardous waste.[9]

For a major spill, or any spill outside of a fume hood, evacuate the immediate area, alert personnel, and contact your institution's emergency response team.

First Aid Protocols

Immediate action is required in the event of personal exposure.[4]

-

If Inhaled: Move the victim into fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]

-

Following Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4]

-

Following Eye Contact: Immediately rinse the eyes with pure, flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Following Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[4]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O₂ | [10][11] |

| Molecular Weight | ~205.01 g/mol | [2][11] |

| CAS Number | 84547-84-2 (for 4-Bromo isomer) | |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature / 2-8°C | [9] |

References

- 1. Buy 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.at [fishersci.at]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. PubChemLite - this compound (C5H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 11. 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 56850538 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to the One-Pot Synthesis of Substituted Pyrazole Carboxylic Acids

Abstract

Substituted pyrazole carboxylic acids are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. This document provides a comprehensive guide to the one-pot synthesis of substituted pyrazole carboxylic acids, a streamlined approach that enhances efficiency and atom economy. We will delve into the underlying chemical principles, provide a detailed and adaptable experimental protocol, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage efficient synthetic methodologies.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries.[1][2] The incorporation of a carboxylic acid moiety onto the pyrazole scaffold provides a critical handle for modulating physicochemical properties, improving pharmacokinetic profiles, and establishing key interactions with biological targets. Molecules containing the pyrazole core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] Notable drugs such as Celecoxib, a COX-2 inhibitor, feature a pyrazole structure, highlighting the scaffold's therapeutic importance.[2][4]

The classical methods for constructing pyrazole rings, such as the Knorr pyrazole synthesis, involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5][6] While effective, these often require the isolation of intermediates, leading to multi-step procedures with cumulative yield losses. One-pot syntheses, which combine several reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of reduced reaction time, solvent usage, and purification efforts.[3][7] This guide focuses on a robust one-pot methodology adaptable for generating a diverse library of substituted pyrazole carboxylic acids.

Underlying Chemistry: The Knorr Pyrazole Synthesis and its One-Pot Adaptation

The foundational chemistry for this one-pot synthesis is the Knorr pyrazole synthesis, which involves the reaction between a hydrazine and a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[5][6] In the context of synthesizing pyrazole carboxylic acids, a β-ketoester is a commonly used 1,3-dicarbonyl starting material.[1][3][8]

The Mechanism: The reaction proceeds through a well-established pathway:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons (typically the more reactive ketone) of the β-ketoester. This is followed by dehydration to form a hydrazone intermediate.[8]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl.[8] This ring-closing step is often the rate-determining step.[9]

-

Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.[8] The final product is often a pyrazolone, which exists in tautomeric equilibrium with its aromatic pyrazole-ol form.[8]

A key challenge in synthesizing substituted pyrazoles from unsymmetrical 1,3-dicarbonyls is the potential for forming regioisomers.[2][9] The one-pot protocol described herein is designed to favor specific regiochemical outcomes through careful selection of reactants and conditions.

Generalized Reaction Mechanism

Below is a diagram illustrating the core mechanistic steps of the Knorr synthesis for forming a pyrazolone ring from a β-ketoester and a substituted hydrazine.

Caption: Knorr synthesis pathway for pyrazolones.

Featured Protocol: One-Pot Synthesis of 1-Aryl-5-aryl-1H-pyrazole-3-carboxylic Acids

This protocol details a general and reliable one-pot, three-component synthesis. It leverages the reaction between an ethyl 2,4-dioxo-4-arylbutanoate (a β-ketoester), a substituted hydrazine, and subsequently hydrolyzes the resulting ester to the carboxylic acid in a single pot. This method can be adapted for various substituted starting materials. Microwave-assisted techniques can also be employed to accelerate the reaction.[3][10]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 2,4-dioxo-4-arylbutanoate | Reagent | Major Supplier | Starting β-ketoester. |

| Substituted Hydrazine HCl | Reagent | Major Supplier | E.g., Phenylhydrazine hydrochloride. |

| Glacial Acetic Acid | ACS | Major Supplier | Catalyst and solvent. |

| Ethanol | Anhydrous | Major Supplier | Solvent. |

| Sodium Hydroxide (NaOH) | Pellets | Major Supplier | For hydrolysis. |

| Hydrochloric Acid (HCl) | Concentrated | Major Supplier | For neutralization/precipitation. |

| Ethyl Acetate | ACS | Major Supplier | For extraction. |

| Brine | Saturated | Lab Prepared | For washing. |

| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Major Supplier | Drying agent. |

Equipment

-

Round-bottom flask (size dependent on scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or pH meter

Detailed Step-by-Step Protocol

Step 1: Cyclocondensation

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq).

-

Add the substituted hydrazine hydrochloride (1.1 eq).

-

Add ethanol (5-10 mL per mmol of ketoester) and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[8]

-

Heat the mixture to reflux (approx. 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours, as indicated by the consumption of the starting ketoester.[8]

Step 2: In-Situ Hydrolysis

-

Once the cyclocondensation is complete, allow the reaction mixture to cool to room temperature.

-

Slowly add an aqueous solution of sodium hydroxide (2.0-3.0 eq in water) to the flask.

-

Re-attach the reflux condenser and heat the mixture to reflux for an additional 2-4 hours to facilitate the hydrolysis of the ethyl ester to the carboxylic acid. Monitor by TLC until the intermediate ester spot has disappeared.

Step 3: Work-up and Isolation

-

After cooling, transfer the reaction mixture to a beaker and reduce the solvent volume by approximately half using a rotary evaporator.

-

Cool the concentrated mixture in an ice bath.

-

Acidify the solution by slowly adding concentrated HCl dropwise with stirring until the pH is approximately 2-3. A precipitate of the pyrazole carboxylic acid should form.

-

Continue stirring in the ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove inorganic salts.

-

Dry the product under vacuum to yield the crude substituted pyrazole carboxylic acid.

Step 4: Purification (if necessary)

-